molecular formula C17H25NO6 B12978556 (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid

Cat. No.: B12978556
M. Wt: 339.4 g/mol
InChI Key: KJTKIXMATWVXIZ-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the amine group: The starting material, which contains an amine group, is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Formation of the benzyl group: The protected amine is then reacted with 2,3-dimethoxybenzyl chloride under basic conditions to introduce the benzyl group.

    Formation of the propanoic acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the benzyl group or reduce the Boc-protected amine to a free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield free amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biological and medical research, this compound can be used to study enzyme interactions, receptor binding, and as a building block for drug development. Its protected amine group allows for selective deprotection and further functionalization.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a precursor for various drugs.

Mechanism of Action

The mechanism of action for ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid depends on its specific application. In drug development, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The Boc group can be selectively removed to reveal the active amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid lies in its specific combination of functional groups and chiral center, which can provide distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

(2R)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)9-11-7-6-8-13(22-4)14(11)23-5/h6-8,12H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1

InChI Key

KJTKIXMATWVXIZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)OC)OC)C(=O)O

Origin of Product

United States

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